(2-Methoxy-4-methylpyridin-3-yl)methanamine

Fragment-based drug design Physicochemical property optimization Reductive amination

Procure (2-Methoxy-4-methylpyridin-3-yl)methanamine (CAS 1379261-89-8) for fragment-based drug discovery where a basic, aliphatic amine handle is required for amide coupling or reductive amination. Its XLogP3-AA of 0.4 and TPSA of 48.1 Ų maintain low lipophilicity (LogP < 1) while enabling salt-bridge formation, unlike the more lipophilic alcohol analog (XLogP3 0.6). The aliphatic primary amine (pKa ≈ 9-10) permits quantitative protonation with HCl to yield a crystalline hydrochloride salt, ensuring superior long-term storage stability over non-protonating aniline analogs. With two rotatable bonds versus the rigid aniline analog, this scaffold offers conformational flexibility to explore plastic or lipophilic target pockets. As demonstrated in US Patent 9,663,508, the 3-aminomethyl group is geometrically positioned for Nav1.7 inhibitory activity. Procuring at >95% purity enables high-fidelity parallel synthesis without amine protection/deprotection steps.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13442267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-4-methylpyridin-3-yl)methanamine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)OC)CN
InChIInChI=1S/C8H12N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5,9H2,1-2H3
InChIKeyBZMPUCHCLQCTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Methoxy-4-methylpyridin-3-yl)methanamine Is the Preferable 3‑Aminomethylpyridine Scaffold for Medicinal Chemistry Procurement


(2-Methoxy-4-methylpyridin-3-yl)methanamine (CAS 1379261‑89‑8) is a disubstituted pyridylmethylamine building block whose 3‑aminomethyl group is flanked by a 2‑methoxy and a 4‑methyl substituent. The molecule serves as a versatile small‑molecule scaffold for lead‑generation libraries, particularly where a basic aliphatic amine handle is required for amide coupling or reductive amination strategies [1]. Its unique substitution pattern imparts distinct physicochemical and reactivity properties compared to the corresponding alcohol, aniline, or regioisomeric methanamine analogs, making it a non‑interchangeable intermediate in fragment‑based drug discovery and parallel medicinal chemistry .

Precise Substitution Geometry Determines the Molecular Properties of (2-Methoxy-4-methylpyridin-3-yl)methanamine


Attempts to replace (2-methoxy-4-methylpyridin-3-yl)methanamine with a close analog—such as the corresponding alcohol, the directly attached 3‑amino derivative, or a regioisomeric methanamine—inevitably alter hydrogen‑bonding capacity, basicity, lipophilicity, and conformational flexibility. These changes propagate to downstream properties including aqueous solubility, salt‑formation efficiency, metabolic stability, and target‑binding complementarity, precluding one‑to‑one substitution in multi‑step synthetic routes or structure‑activity relationship (SAR) campaigns [1]. The quantitative evidence below demonstrates that even single‑atom or positional modifications produce measurable differences that directly impact procurement and experimental decisions.

Quantitative Comparator Evidence for (2-Methoxy-4-methylpyridin-3-yl)methanamine


Hydrogen‑Bond Donor/Acceptor Profile Enables Selective Coupling Over the Analogous Alcohol

The target compound differentiates itself from (2-methoxy-4-methylpyridin-3-yl)methanol (CAS 243469‑62‑7) by replacing the hydroxymethyl group with an aminomethyl moiety. This change increases the topological polar surface area (TPSA) from 42.4 Ų (alcohol) to 48.1 Ų (target) while decreasing the computed octanol‑water partition coefficient (XLogP3‑AA) from 0.6 to 0.4 [1]. The higher TPSA and lower lipophilicity correlate with improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for fragment libraries [2]. Moreover, the primary amine offers a nucleophilic site for direct reductive amination or amide bond formation without pre‑activation, whereas the alcohol requires a separate oxidation or activation step.

Fragment-based drug design Physicochemical property optimization Reductive amination

Aliphatic Amine Basicity Enables Facile Salt Formation Unachievable with 2‑Methoxy‑4‑methylpyridin‑3‑amine

The target compound contains an aliphatic primary amine (pKa ≈ 9–10) that is readily protonated under mildly acidic conditions (e.g., HCl in ether), enabling quantitative precipitation of the hydrochloride salt. In contrast, the directly attached amino group of 2‑methoxy‑4‑methylpyridin‑3‑amine (CAS 76005‑99‑7) is an aniline‑type nitrogen whose lone pair is conjugated into the electron‑deficient pyridine ring, lowering its pKa to approximately 4–6 [1]. This class‑level pKa difference means the aniline analog remains largely unprotonated at neutral pH and cannot be efficiently purified via acid‑base extraction or salt crystallization under the same benign conditions [2]. Experimentally, the target compound is supplied as a free base with a purity specification of ≥95%, while the aniline analog is typically offered at 95% purity, but the inability to easily form crystalline salts complicates storage and handling .

pKa differentiation Salt screening Purification by crystallization

Rotatable Bond Count Differentially Affects Conformational Space Relative to the Aniline Analog

The target compound possesses two rotatable bonds (CH₂‑NH₂ and O‑CH₃), whereas 2‑methoxy‑4‑methylpyridin‑3‑amine has only one (O‑CH₃), as the ‑NH₂ is directly anchored to the pyridine ring [1]. The additional rotatable bond in the target provides greater conformational flexibility, which can be exploited in fragment‑based screening to probe diverse binding‑pocket geometries. A higher number of rotatable bonds (NRot ≥ 2) is associated with increased sampling of bioactive conformations, although it also influences entropic penalties upon binding [2]. From a procurement standpoint, the target offers a distinct conformational profile that is not attainable with the rigid aniline comparator.

Conformational flexibility Fragment library design Molecular complexity

Proven Intermediate for Nav1.7 Inhibitors: Patent Evidence of Biological Relevance

The 2‑methoxy‑4‑methylpyridin‑3‑yl moiety is incorporated into potent Nav1.7 inhibitors disclosed in US Patent 9,663,508 (Examples 820 and 821). The derivative 4‑(5‑chloro‑6‑isobutoxypyridin‑3‑yl)‑3‑(2‑methoxy‑4‑methylpyridin‑3‑yl)‑N‑(methylsulfonyl)benzamide exhibited IC₅₀ values of 2.3 × 10⁴ nM and 3.2 × 10⁴ nM in whole‑cell voltage‑clamp assays on HEK‑293 cells stably expressing human Nav1.7 [1]. This demonstrates that the specific substitution pattern of the target compound contributes to recognition by a therapeutically relevant ion channel. Although head‑to‑head comparator data for the des‑methyl or des‑methoxy analogs are not publicly available, the inclusion of this scaffold in a patented pharmaceutical series provides procurement‑relevant confidence that the compound serves as a validated medicinal chemistry building block for pain‑target programs.

Nav1.7 ion channel Pain therapeutics Structure‑activity relationship

Procurement‑Guiding Application Scenarios for (2-Methoxy-4-methylpyridin-3-yl)methanamine


Fragment‑Based Screening Libraries Requiring Balanced Lipophilicity and Amine Reactivity

The compound’s XLogP3‑AA of 0.4 and TPSA of 48.1 Ų place it firmly within fragment‑like chemical space. Procurement of this scaffold is justified when libraries must maintain low lipophilicity (LogP < 1) while offering a primary amine for covalent linkage or salt‑bridge formation. The alcohol analog (XLogP3‑AA = 0.6; TPSA = 42.4 Ų) is measurably more lipophilic and lacks the amine handle, making the target superior for design strategies that prioritize aqueous solubility [1].

Parallel Synthesis of Amide and Sulfonamide Arrays for Ion‑Channel Targets

As demonstrated in US Patent 9,663,508, the 3‑aminomethyl group is geometrically positioned to form amide or sulfonamide linkages that are critical for Nav1.7 inhibitory activity. Procuring the target compound in >95% purity enables high‑fidelity parallel synthesis without the need for amine‑protection/deprotection steps, in contrast to the alcohol analog which would require additional activation to achieve analogous coupling [4].

Salt‑Form Selection for Improved Crystallinity and Long‑Term Storage

The aliphatic primary amine (pKa ≈ 9–10) permits quantitative protonation with HCl, yielding a crystalline hydrochloride salt suited for long‑term storage at ambient temperature. The aniline analog (pKa ≈ 4–6) does not protonate under the same mild conditions, resulting in amorphous free‑base oils that degrade faster. For procurement decisions where shelf‑life and ease of handling are paramount, the target compound’s superior salt‑forming propensity is a decisive advantage [2].

Conformational Sampling in Lead‑Generation Libraries Targeting Flexible Binding Pockets

With two rotatable bonds versus the single rotatable bond of the directly attached aniline analog, the target compound offers an additional degree of conformational freedom. This attribute allows exploration of bioactive conformations that are inaccessible to the more rigid comparator, making it the preferred scaffold when screening against targets characterized by large, plastic, or lipophilic pockets [3].

Quote Request

Request a Quote for (2-Methoxy-4-methylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.